molecular formula C15H15N3O2S B313817 3-ethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide

3-ethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide

Cat. No. B313817
M. Wt: 301.4 g/mol
InChI Key: YYINQBNHSBGTBR-UHFFFAOYSA-N
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Description

3-ethoxy-N-[(3-pyridinylamino)-sulfanylidenemethyl]benzamide is a member of benzoic acids.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : The compound 3-ethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide can be synthesized through reactions involving potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives. This process often includes oxidation steps using compounds like copper(II) chloride, leading to various derivative products (Adhami et al., 2014).

  • Crystal Structure Analysis : The crystal structures of these synthesized compounds and their derivatives are typically characterized using techniques like X-ray single-crystal diffraction. This analysis helps in determining atomic positions, bond lengths, angles, and dihedral angles, providing a detailed understanding of their molecular structure (Adhami et al., 2014).

Applications in Cancer Research

  • Cytotoxic Activity in Cancer Cell Lines : Some derivatives of 3-ethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide exhibit significant cytotoxicity against various human cancer cell lines, including breast, neuroblastoma, prostate adenocarcinoma, and liver cancer cell lines. These findings indicate potential applications in developing cancer therapeutics (Adhami et al., 2014).

  • Anticancer Evaluations : Further research on N-(Pyridin-3-yl)benzamide derivatives demonstrates moderate to good anticancer activity against various human cancer cell lines. The presence of methoxy and nitro groups in the benzamide moiety enhances the potency of these compounds (Mohan et al., 2021).

Other Biomedical Applications

  • Inhibitory Effects on Human Enzymes : Certain N-(Pyridin-3-yl)benzamide derivatives are identified as selective inhibitors of human aldosterone synthase (CYP11B2), an enzyme relevant in steroid biosynthesis. This selective inhibition indicates potential for developing targeted drugs for related health conditions (Zimmer et al., 2011).

  • Fluorescence Properties and Anticancer Activity : Co(II) complexes of certain derivatives display fluorescence properties and exhibit in vitro cytotoxicity against specific cancer cell lines, suggesting their utility in both diagnostic imaging and cancer treatment (Vellaiswamy & Ramaswamy, 2017).

Additional Applications

  • Potential in Treating Type 2 Diabetes : Benzamide derivatives have been explored as glucokinase activators for the treatment of type 2 diabetes. They have shown effectiveness in reducing blood glucose levels in animal models without significant risk of hypoglycemia (Park et al., 2014).

  • Antimicrobial Activity : Some benzamide derivatives demonstrate antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential applications in addressing bacterial infections (Mobinikhaledi et al., 2006).

properties

Product Name

3-ethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

3-ethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide

InChI

InChI=1S/C15H15N3O2S/c1-2-20-13-7-3-5-11(9-13)14(19)18-15(21)17-12-6-4-8-16-10-12/h3-10H,2H2,1H3,(H2,17,18,19,21)

InChI Key

YYINQBNHSBGTBR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CN=CC=C2

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CN=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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